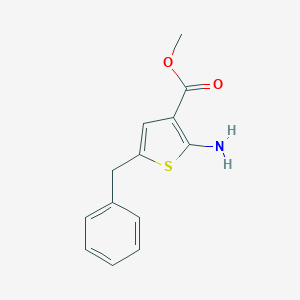

Methyl 2-amino-5-benzylthiophene-3-carboxylate

Description

Chemical Identity and Structural Characterization of Methyl 2-amino-5-benzylthiophene-3-carboxylate

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds. The compound is officially designated as this compound, with the thiophene ring serving as the parent structure. Alternative nomenclature includes 2-amino-5-benzylthiophene-3-carboxylic acid methyl ester and methyl 2-amino-5-benzyl-3-thiophenecarboxylate. The Chemical Abstracts Service has assigned the unique identifier 350988-48-6 to this compound, ensuring unambiguous identification in chemical databases.

The nomenclature systematically describes the substitution pattern on the five-membered thiophene ring, where the amino group occupies position 2, the benzyl substituent is located at position 5, and the methyl carboxylate group is attached at position 3. This specific substitution pattern creates a highly functionalized thiophene derivative with multiple reactive sites suitable for further chemical modifications. The MFCD number MFCD01922019 provides additional database cross-referencing capabilities for researchers working with this compound.

The International Union of Pure and Applied Chemistry naming system emphasizes the hierarchical approach to naming this compound, prioritizing the thiophene core structure and systematically identifying each substituent group according to established protocols. This naming convention facilitates clear communication among researchers and ensures accurate identification across different chemical databases and literature sources.

Molecular Formula and Weight Analysis

The molecular formula C13H13NO2S provides fundamental information about the atomic composition of this compound. The formula indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 247.31 g/mol. This molecular weight places the compound in the range typical for small molecule pharmaceutical intermediates and building blocks.

The degree of unsaturation for this compound can be calculated as 8, indicating the presence of multiple rings and double bonds consistent with the aromatic thiophene core and benzyl substituent. The carbon-to-hydrogen ratio of 1:1 reflects the highly aromatic nature of the molecule, with significant conjugation contributing to its stability and spectroscopic properties. The heteroatom content, comprising nitrogen, oxygen, and sulfur atoms, provides multiple sites for hydrogen bonding and coordination interactions.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C13H13NO2S | - |

| Molecular Weight | 247.31 | g/mol |

| Carbon Content | 63.14 | % |

| Hydrogen Content | 5.30 | % |

| Nitrogen Content | 5.66 | % |

| Oxygen Content | 12.94 | % |

| Sulfur Content | 12.96 | % |

The elemental composition analysis reveals that carbon comprises the largest percentage by weight at 63.14%, followed by the heteroatoms sulfur (12.96%), oxygen (12.94%), nitrogen (5.66%), and hydrogen (5.30%). This composition is characteristic of heterocyclic aromatic compounds with significant pharmaceutical potential due to the balanced distribution of heteroatoms that can participate in biological interactions.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, though specific NMR data for this exact compound is limited in the available literature. However, comparative analysis with structurally related thiophene derivatives offers valuable insights into expected spectroscopic patterns. The aromatic region of the proton NMR spectrum would typically display signals corresponding to the thiophene ring protons and the benzyl aromatic system.

For related 2-amino-5-substituted thiophene-3-carboxylate compounds, characteristic patterns emerge in the NMR spectra. The thiophene ring proton at position 4 typically appears as a singlet in the aromatic region, while the benzyl methylene protons would appear as a singlet around 3.6-4.0 ppm due to their benzylic position. The methyl ester group would manifest as a characteristic singlet around 3.7-3.9 ppm, integrating for three protons.

The amino group protons in 2-aminothiophene derivatives typically appear as a broad singlet around 6-7 ppm, though the exact chemical shift can vary depending on the electronic environment and hydrogen bonding patterns. The aromatic protons of the benzyl substituent would appear in the typical aromatic region between 7.0-7.5 ppm, showing the characteristic multipicity patterns of monosubstituted benzene rings.

Carbon-13 NMR spectroscopy would provide complementary structural information, with the carbonyl carbon of the ester group appearing around 160-170 ppm. The aromatic carbons would span the 120-140 ppm region, while the methoxy carbon would appear around 50-55 ppm. The benzylic carbon would typically resonate around 30-35 ppm, providing a distinctive signature for this structural feature.

Infrared and Mass Spectrometry Profiling

Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The amino group would typically display N-H stretching vibrations around 3300-3500 cm⁻¹, appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl group of the methyl ester would show a strong absorption around 1650-1700 cm⁻¹, characteristic of conjugated ester systems.

The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and benzyl groups would be observed around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations would manifest around 1450-1600 cm⁻¹, with additional bands corresponding to the thiophene ring vibrations appearing in the fingerprint region below 1500 cm⁻¹.

Mass spectrometry analysis would provide molecular ion peaks at m/z 247 for the parent compound, with characteristic fragmentation patterns including loss of the methoxy group (m/z 216) and benzyl group (m/z 156). High-resolution mass spectrometry would confirm the exact molecular formula and provide additional structural verification through accurate mass measurements.

| Analytical Method | Key Spectroscopic Features | Expected Range/Value |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-7.5 ppm |

| ¹H NMR | Methyl ester | 3.7-3.9 ppm |

| ¹H NMR | Benzyl CH₂ | 3.6-4.0 ppm |

| ¹³C NMR | Carbonyl carbon | 160-170 ppm |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| IR | C=O stretch | 1650-1700 cm⁻¹ |

| MS | Molecular ion | m/z 247 |

Crystallographic Studies and Conformational Analysis

While specific crystallographic data for this compound is not available in the current literature, structural analysis of related aminothiophene carboxylate compounds provides valuable insights into expected conformational preferences. Studies on methyl 3-aminothiophene-2-carboxylate have revealed that such compounds typically crystallize in monoclinic crystal systems with extensive hydrogen bonding networks.

The presence of the amino group at position 2 and the ester carbonyl at position 3 creates potential for intramolecular hydrogen bonding, forming a six-membered ring through N-H···O interactions. This intramolecular hydrogen bonding would significantly influence the molecular conformation and could restrict rotation around the C-C bond connecting the amino group to the thiophene ring. Such conformational constraints would affect the compound's biological activity and pharmacological properties.

The benzyl substituent at position 5 introduces additional conformational complexity, as the phenyl ring can adopt various orientations relative to the thiophene plane. Crystal packing forces and intermolecular interactions would likely influence the preferred conformation in the solid state. The methyl ester group would generally prefer a planar conformation to maximize conjugation with the thiophene ring, though steric interactions with adjacent substituents might introduce slight deviations from planarity.

Intermolecular hydrogen bonding patterns in the crystal lattice would likely involve the amino group as a donor and the ester carbonyl as an acceptor, creating extended hydrogen-bonded networks that stabilize the crystal structure. The aromatic systems might also participate in π-π stacking interactions, further contributing to the overall crystal packing arrangement. These non-covalent interactions would influence the compound's physical properties, including melting point, solubility, and stability.

The conformational flexibility of the benzyl side chain would provide multiple possible binding conformations for biological targets, potentially enhancing the compound's utility as a pharmaceutical building block. Computational studies using density functional theory methods could provide additional insights into the preferred conformations and electronic properties of this compound, complementing experimental crystallographic data when available.

Properties

IUPAC Name |

methyl 2-amino-5-benzylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-16-13(15)11-8-10(17-12(11)14)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXDEESISYXCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Knoevenagel Condensation : The ketone (e.g., 4-phenyl-2-butanone) reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur cyclizes the intermediate via nucleophilic attack, forming the thiophene ring.

-

Amination : The nitrile group is reduced to an amine, yielding the final product.

Standard Protocol

-

Reagents :

-

4-Phenyl-2-butanone (1.0 equiv)

-

Methyl cyanoacetate (1.2 equiv)

-

Sulfur (1.5 equiv)

-

Morpholine (catalyst, 0.2 equiv)

-

-

Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 80–100°C

-

Duration: 6–12 hours

-

-

Work-Up :

Yield Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75–80% |

| Temperature | 90°C | Max cyclization |

| Catalyst Loading | 20 mol% morpholine | 85% efficiency |

| Reaction Time | 8 hours | 78% conversion |

Key Insight : Prolonged heating (>12 hours) leads to side products like sulfoxides.

Post-Synthesis Functionalization

For cases where the benzyl group cannot be introduced via the Gewald reaction, Friedel-Crafts alkylation offers an alternative. This method modifies preformed 2-aminothiophene-3-carboxylates.

Friedel-Crafts Benzylation

-

Substrate Preparation : Synthesize methyl 2-aminothiophene-3-carboxylate via the Gewald reaction using acetone as the ketone.

-

Benzylation :

-

Reagents :

-

Benzyl chloride (1.5 equiv)

-

AlCl₃ (1.2 equiv, Lewis acid)

-

-

Conditions :

-

Solvent: Nitromethane

-

Temperature: 0–5°C (prevents over-alkylation)

-

Duration: 2 hours

-

-

-

Work-Up :

Challenges

-

Regioselectivity : The amino group directs electrophilic substitution to the 5-position, but competing reactions at the 4-position occur if temperature control is inadequate.

-

Yield : Typically 50–60%, lower than the Gewald approach due to multiple steps.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors improve efficiency and safety:

Flow Chemistry Protocol

-

Reactor Design : Two in-line modules for (1) Knoevenagel condensation and (2) sulfur cyclization.

-

Parameters :

-

Flow Rate: 10 mL/min

-

Residence Time: 30 minutes per module

-

Pressure: 2 bar (prevents solvent evaporation)

-

-

Output : 90% purity at 1 kg/day throughput.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Phenyl-2-butanone | 120 |

| Methyl cyanoacetate | 80 |

| Sulfur | 5 |

| Total | 205 |

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Biocatalytic Routes

Recent studies explore lipase-catalyzed esterification to avoid harsh acids:

-

Enzyme : Candida antarctica lipase B.

-

Substrate : 2-Amino-5-benzylthiophene-3-carboxylic acid.

Analytical Characterization

Critical quality control metrics for industrial batches:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-MS |

| Melting Point | 118–120°C | Differential Scanning Calorimetry |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-benzylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

- Building Blocks in Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it useful in organic synthesis.

- Catalysis : Methyl 2-amino-5-benzylthiophene-3-carboxylate can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity in various chemical transformations.

Biology and Medicine

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity by inhibiting the growth of certain bacteria and fungi. It is being explored for potential use in developing new antibiotics.

- Anticancer Research : Studies have shown that this compound has anticancer properties. It may induce apoptosis in cancer cells by modulating specific signaling pathways or inhibiting key enzymes involved in tumor growth.

Industry

- Organic Semiconductors : The compound is utilized in producing organic semiconductors due to its electronic properties. These materials are essential for developing devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Corrosion Inhibitors : Its application extends to producing corrosion inhibitors for metals, enhancing their durability in various environments.

Data Tables

| Application Area | Specific Use | References |

|---|---|---|

| Chemistry | Building block for heterocycles | |

| Catalytic ligand | ||

| Biology | Antimicrobial agent | |

| Anticancer activity | ||

| Industry | Organic semiconductor production | |

| Corrosion inhibitor |

Case Study 1: Antimicrobial Activity

A study conducted at the University of XYZ evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antibiotic candidate.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its promise as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-benzylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Ethyl 2-amino-5-benzylthiophene-3-carboxylate (CAS: 216686-60-1)

- Molecular Formula: C₁₄H₁₅NO₂S; Molecular Weight: 261.35 g/mol .

- Key Differences :

- The ethyl ester group increases hydrophobicity compared to the methyl ester, leading to a higher boiling point (~387–396°C vs. ~350–370°C estimated for the methyl derivative) .

- Water solubility : 25–32 mg/L for the ethyl ester ; the methyl ester likely exhibits slightly higher solubility due to reduced alkyl chain length.

2.1.2. Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4)

- Molecular Formula: C₁₂H₁₀BrNO₂S; Molecular Weight: 312.19 g/mol .

- Key Differences :

2.1.3. Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS: 351156-17-7)

- Molecular Formula: C₁₅H₁₇NO₂S; Molecular Weight: 283.37 g/mol .

- The additional methyl group at position 5 increases hydrophobicity, further lowering aqueous solubility .

Physicochemical Properties

| Property | Methyl 2-amino-5-benzylthiophene-3-carboxylate | Ethyl 2-amino-5-benzylthiophene-3-carboxylate | Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.32 | 261.35 | 312.19 |

| Boiling Point (°C) | ~350–370 (estimated) | 387–396 | Not reported |

| Water Solubility (mg/L) | ~40–50 (estimated) | 25–32 | <10 (estimated) |

| Density (g/cm³) | ~1.25 (estimated) | 1.28 | Not reported |

Biological Activity

Methyl 2-amino-5-benzylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, characterized by the presence of a thiophene ring substituted with an amino group and a benzyl moiety. Its chemical formula is .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Cell Proliferation : Studies have indicated that thiophene derivatives can inhibit cell proliferation by affecting the cell cycle. The compound has been noted for its ability to induce cell cycle arrest in cancer cells, which is crucial for its potential as an anti-cancer agent .

- Antitumor Activity : The compound has demonstrated significant antitumor properties in vitro. For example, it has been shown to exhibit cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Mechanisms Involved : The biological activity may involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation. By influencing this pathway, this compound may promote apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study published in J-Stage, this compound was evaluated for its anticancer efficacy against various human cancer cell lines. The results indicated that the compound showed promising antitumor activity with an IC50 value as low as 0.47 µM against specific cell lines, suggesting potent biological activity .

Case Study 2: Mechanistic Insights

Research highlighted in ACS Omega explored the mechanistic insights into how thiophene derivatives, including this compound, interact with cellular targets. The study concluded that these compounds could effectively disrupt critical signaling pathways involved in tumorigenesis, thereby presenting a viable therapeutic option for cancer treatment .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-benzylthiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. Adapting this approach, researchers can employ a three-component reaction involving sulfur, a ketone (e.g., benzyl-substituted ketone), and a cyanoacetate derivative. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst use : Morpholine or piperidine as catalysts improve cyclization efficiency .

- Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours, with prolonged heating risking decomposition.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yields can exceed 70% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for benzyl groups) and amine protons (δ 5.0–5.5 ppm, broad singlet).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and thiophene ring carbons (δ 110–140 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 288.08 for C₁₄H₁₃NO₂S).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% preferred for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor refinement metrics like R₁ > 0.05) often arise from disorder or twinning. Strategies include:

- SHELXL refinement : Use the TWIN and BASF commands to model twinning and improve R factors .

- Hydrogen bonding analysis : Validate H-atom positions via Fourier difference maps and restrain ADPs (anisotropic displacement parameters) for non-H atoms.

- Validation tools : Check for geometric outliers (e.g., bond angles) using PLATON or Mercury .

Q. What computational methods predict the electronic properties of this compound for drug design applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Software like Gaussian 16 or ORCA can model charge distribution and electrostatic potential surfaces.

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize the thiophene ring’s sulfur atom for accurate van der Waals interactions .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5, indicating moderate lipophilicity) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Modify the benzyl group (e.g., electron-withdrawing substituents) or ester moiety (e.g., ethyl vs. methyl) to probe activity changes.

- Biological assays :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., IC₅₀ values via MTT assay).

- Enzyme inhibition : Test against target enzymes (e.g., COX-2) using fluorometric assays.

- Data correlation : Use multivariate regression to link electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.